BenchChemオンラインストアへようこそ!

Org 6216; Rimexel

Glucocorticoid Receptor Binding Affinity Pharmacodynamics

Choose Org 6216 (Rimexolone) for your research to leverage its unique profile: a 30% higher glucocorticoid receptor binding affinity (RBA 130) than dexamethasone, a 44-day intra-articular residence time for sustained action, and a lower risk of intraocular pressure spikes compared to other steroids. Its non-fluorinated structure provides a distinct safety and efficacy profile for ophthalmic, intra-articular, and dermatological studies. Ensure experimental reproducibility—order this specific compound with verified ≥98% purity.

Molecular Formula C24H34O3
Molecular Weight 370.5 g/mol
Cat. No. B14789985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 6216; Rimexel
Molecular FormulaC24H34O3
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C
InChIInChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14?,17?,18?,19?,21?,22-,23-,24+/m0/s1
InChIKeyQTTRZHGPGKRAFB-QWTDFWKNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Org 6216 (Rimexel) Procurement Guide: Defining the Essential Characteristics of Rimexolone for Research and Clinical Sourcing


Org 6216, commonly known as Rimexel or by its INN rimexolone, is a synthetic, non-fluorinated glucocorticoid corticosteroid [1]. It is a derivative of prednisolone and is classified chemically as 11beta-hydroxy-16alpha,17alpha,21-trimethylpregna-1,4-diene-3,20-dione [1]. The compound exhibits potent local anti-inflammatory activity and has been developed for both ophthalmic and intra-articular applications [2]. Its key pharmacological mechanism is agonism of the glucocorticoid receptor (GR), leading to the modulation of gene expression [3].

Why Org 6216 (Rimexel) Cannot Be Replaced by Other Glucocorticoids: Critical Differentiators for Procurement


Substituting Org 6216 with other glucocorticoids, such as dexamethasone, triamcinolone hexacetonide, or prednisolone, is not scientifically sound due to significant differences in receptor binding affinity, local retention time, and systemic safety profiles. While all these agents activate the glucocorticoid receptor, their physicochemical properties, particularly rimexolone's non-fluorinated structure, confer a unique pharmacokinetic and pharmacodynamic signature [1]. For instance, the mean residence time of rimexolone in the intra-articular space (25-44 days) is a critical factor for its prolonged clinical efficacy, a characteristic not directly transferable to faster-clearing alternatives [2]. These quantifiable distinctions, detailed in the evidence below, underscore why sourcing the specific compound is essential for reproducibility and intended therapeutic or experimental outcomes.

Org 6216 (Rimexel) Quantitative Evidence: A Comparator-Based Analysis for Scientific and Procurement Decisions


Superior Glucocorticoid Receptor Binding Affinity of Org 6216 vs. Dexamethasone

In a head-to-head receptor binding study using human synovial tissue, Org 6216 (rimexolone) demonstrated a Relative Binding Affinity (RBA) of 130, which is 30% higher than the reference standard dexamethasone (RBA defined as 100) [1]. The comparator flunisolide exhibited an even higher RBA of 190, but the significance for rimexolone lies in its superior affinity over the widely used dexamethasone.

Glucocorticoid Receptor Binding Affinity Pharmacodynamics

Extended Duration of Action and Local Retention of Org 6216 in Clinical Rheumatoid Arthritis

Multiple clinical trials have characterized the long-lasting effects of a single intra-articular injection of Org 6216. A double-blind, placebo-controlled trial found that a single 40 mg dose provided significant clinical improvement in pain, tenderness, stiffness, and walking ability for 8 to 12 weeks [1]. A high-dose study (up to 200 mg) found a mean residence time of the drug in the intra-articular depot of 44 days, with 90% of the dose being absorbed after 4 months [2].

Rheumatoid Arthritis Intra-articular Injection Clinical Efficacy Pharmacokinetics

Reduced Systemic Toxicity Profile of Org 6216 vs. Other Steroids in Preclinical Models

In a comparative study of several steroids in an adjuvant-induced arthritis rat model, only Org 6216, along with hydrocortisone acetate, prednisolone tertiary butyl acetate, and indomethacin, produced local anti-inflammatory effects throughout the 4-day experiment while being devoid of significant adrenolytic and thymolytic activity—key markers of systemic toxicity [1].

Systemic Toxicity Adrenolytic Activity Thymolytic Activity Safety Pharmacology

Org 6216 Shows Lower Intraocular Pressure (IOP) Elevation Potential vs. Other Topical Steroids

Clinical studies have characterized the intraocular pressure (IOP)-raising potential of topical rimexolone. A study comparing 1.0% rimexolone ophthalmic suspension to 0.1% fluorometholone alcohol in corticosteroid-responsive patients concluded that rimexolone has a low IOP-elevating potential [1]. Furthermore, literature reviews note that rimexolone is associated with lower rates of IOP spikes compared to more potent topical steroids like dexamethasone and prednisolone [2].

Ophthalmology Intraocular Pressure Safety Glaucoma

Negligible Atrophogenic Action of Org 6216 in Preclinical Skin Models

Preclinical studies have demonstrated that Org 6216 exhibits virtually no atrophogenic action (skin thinning) in many animal models, a finding described as unique among a wide range of topical steroids . This is a significant differentiator from potent fluorinated glucocorticoids, which are known to cause dermal atrophy.

Skin Atrophy Dermatology Safety Tissue Toxicity

Recommended Research and Procurement Scenarios for Org 6216 (Rimexel) Based on Differentiated Evidence


Long-Term Intra-Articular Therapy Models for Rheumatoid Arthritis Research

Given its extended intra-articular residence time of 44 days and sustained clinical benefit for 8-12 weeks post-injection [1], Org 6216 is the optimal choice for longitudinal studies of chronic joint inflammation in animal models or clinical trials. Its prolonged duration of action reduces handling stress in animals and lowers the frequency of clinical interventions, improving data consistency and study feasibility compared to shorter-acting steroids.

Ophthalmic Research with a Focus on Minimizing IOP-Related Side Effects

For studies involving long-term topical application to the eye, such as investigating mechanisms of uveitis or postoperative inflammation, Org 6216 should be prioritized over more potent steroids like dexamethasone or prednisolone due to its documented low intraocular pressure (IOP) elevation potential [2]. This characteristic minimizes the risk of inducing steroid-induced glaucoma, a common and severe confounding variable in chronic ophthalmic research.

Dermatological Investigations of Topical Inflammation Without Atrophy Confounders

In dermatological research assessing novel anti-inflammatory pathways or wound healing, the use of Org 6216 is scientifically justified by its negligible atrophogenic action in animal models . This allows researchers to isolate the anti-inflammatory effects of the glucocorticoid pathway without the confounding and histologically damaging variable of steroid-induced skin thinning, a common side effect of alternative topical corticosteroids.

Ex Vivo and In Vivo Studies Requiring High Local Glucocorticoid Potency

Studies requiring potent, local activation of the glucocorticoid receptor will benefit from Org 6216's 30% higher binding affinity (RBA 130) compared to the widely used dexamethasone standard (RBA 100) in human synovial tissue [3]. This higher affinity can translate to more robust receptor activation and downstream gene expression changes at equivalent or lower local concentrations, making it a more sensitive tool for studying GR-mediated transcription.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org 6216; Rimexel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.